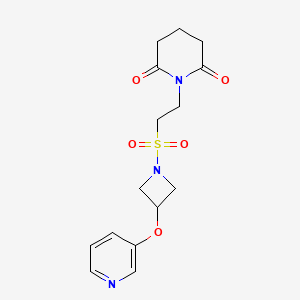

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves strategic condensation reactions. For instance, compounds with structural similarities are often synthesized through reactions promoted by carbodiimide condensation, offering a convenient and fast method for obtaining these acetamide derivatives (Yu et al., 2014). Such methodologies highlight the importance of precise reaction conditions and catalysts in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide reveals significant insights into their chemical behavior. For example, studies on related molecules demonstrate the orientation of chlorophenyl rings at specific angles relative to the thiazole rings, which influences the compound's overall molecular conformation and intermolecular interactions. These structural details are crucial for understanding how these compounds interact at the atomic level (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives are influenced by their molecular structure. For example, specific interactions such as C—H⋯O hydrogen bonds play a role in the formation of molecular chains and affect the compound's solubility and stability. Understanding these chemical reactions and properties is essential for predicting the behavior of these compounds under various conditions and for their application in different domains (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly related to their molecular arrangement. Investigations into related molecules have utilized X-ray diffraction techniques to elucidate their crystal structures, providing valuable information on the compound's physical characteristics and how they may influence its application in various fields (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing various chemical transformations, are integral for understanding the utility of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide derivatives. Studies on similar compounds provide insights into their reactivity patterns, offering a foundation for further chemical modifications and applications (Yu et al., 2014).

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : One study explored the structure-activity relationships of dual inhibitors for PI3Kα and mTOR, focusing on compounds with similar structures to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide. These compounds showed potential as efficacious inhibitors in vitro and in vivo (Stec et al., 2011).

Antitumor Activity : Several studies have synthesized derivatives with similar structures and evaluated their antitumor activity. For instance, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, finding significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antibacterial Activity : Another research synthesized acetamide derivatives and evaluated their antibacterial activity. The study found moderate to good antibacterial effects for these compounds (Desai et al., 2008).

Analgesic Properties : A study synthesized acetamide derivatives and investigated their potential analgesic activities, finding significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models (Kaplancıklı et al., 2012).

Antioxidant Activity : Another study synthesized urea, thiourea, and selenourea derivatives with thiazole moieties and screened them for antioxidant activity, finding that some compounds exhibited potent activity (Reddy et al., 2015).

PI3K Inhibitors and Anticancer Agents : A study synthesized 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as PI3K and mTOR dual inhibitors. These compounds displayed antiproliferative activities against various cancer cell lines and reduced toxicity (Xie et al., 2015).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQOBDSVXIEVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)

![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)